molecular formula C22H21N3O3S B3206734 N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1040672-28-3

N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B3206734
CAS No.: 1040672-28-3
M. Wt: 407.5 g/mol
InChI Key: TZHACFPPTIEIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic small molecule featuring a propanamide linker connecting a 2,4-dimethoxyphenyl group and a 6-phenylimidazo[2,1-b]thiazole scaffold (Fig. 1). The imidazothiazole core is a privileged structure in medicinal chemistry, known for its bioactivity in anticancer and kinase inhibition contexts .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-27-17-9-10-18(20(12-17)28-2)23-21(26)11-8-16-14-29-22-24-19(13-25(16)22)15-6-4-3-5-7-15/h3-7,9-10,12-14H,8,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHACFPPTIEIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Differences

The target compound’s propanamide linker (three-carbon chain) contrasts with acetamide-linked derivatives (two-carbon chain) prevalent in the literature (Table 1). For example:

  • Compound 5l : Acetamide linker with a 4-chlorophenyl-imidazothiazole and 4-methoxybenzylpiperazine-pyridine group; potent against MDA-MB-231 (IC50 = 1.4 μM) .

Substituent Effects on Bioactivity

  • 6-Phenyl vs. 6-(4-Chlorophenyl) : The 4-chlorophenyl group in 5l enhances VEGFR2 inhibition (5.72% at 20 μM) compared to the unsubstituted phenyl in 5k (3.76%) . This suggests electron-withdrawing groups (e.g., Cl) may improve kinase targeting.
  • Methoxy vs. Halogen Substituents : The target compound’s 2,4-dimethoxyphenyl group introduces electron-donating methoxy moieties, which could enhance membrane permeability but reduce electrophilic interactions with targets compared to halogenated analogs .

Linker Length and Pharmacokinetics

The propanamide linker in the target compound may confer:

  • Increased Flexibility: Potentially enabling better accommodation in hydrophobic binding pockets.
  • Altered Solubility : Longer chains often reduce solubility compared to acetamide derivatives, which could impact bioavailability .

Q & A

Q. Key trends :

  • Electron-withdrawing groups (e.g., Cl) at the 6-phenyl position enhance VEGFR2 inhibition (5.72% at 20 μM) and selectivity .
  • Methoxy groups on the phenylamide moiety improve solubility but may reduce membrane permeability .

How can researchers resolve contradictions in cytotoxicity data between different studies?

Advanced Research Question
Contradictions often arise due to:

  • Assay variability : Use standardized protocols (e.g., MTT vs. SRB assays; 48h vs. 72h incubation) .
  • Cell line heterogeneity : Validate using isogenic models or patient-derived cells.
  • Compound stability : Perform stability studies in assay media (e.g., DMSO stock hydrolysis) .
    Methodological solution :
  • Cross-validate results in ≥3 independent labs.
  • Use LC-MS to confirm intact compound presence during assays .

What strategies are recommended for optimizing the selectivity of this compound toward specific cancer cell lines?

Advanced Research Question
Structure-Activity Relationship (SAR) optimization :

Core modifications : Introduce substituents at the imidazo[2,1-b]thiazole 3-position (e.g., methyl, bromo) to modulate steric bulk and target engagement .

Amide side chain : Replace 2,4-dimethoxyphenyl with heteroaromatic groups (e.g., pyridinyl, benzo[d]thiazol-2-yl) to enhance kinase selectivity .

Prodrug approaches : Mask polar groups (e.g., methoxy → acetoxymethyl ethers) to improve tumor penetration .

Q. In vitro testing :

  • Screen against panels of kinase-dependent (e.g., MDA-MB-231) vs. kinase-independent (e.g., HepG2) cell lines .

What mechanistic hypotheses exist for the compound's anti-proliferative effects, and how can they be tested experimentally?

Advanced Research Question
Proposed mechanisms :

  • VEGFR2 inhibition : Measure phospho-VEGFR2 levels via Western blot (IC50 < 10 μM) .
  • Hedgehog pathway modulation : Use Gli-luciferase reporter assays in SMO-transfected cells .
  • Apoptosis induction : Assess caspase-3/7 activation and Annexin V staining .

Q. Experimental validation :

  • Kinase profiling : Use broad-panel kinase assays (e.g., DiscoverX) to identify off-target effects.
  • CRISPR-Cas9 knockout : Validate target dependency by knocking out VEGFR2 or SMO in responsive cell lines .

How can researchers address low solubility or bioavailability in preclinical development?

Advanced Research Question
Formulation strategies :

  • Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release .
    Structural modifications :
  • PEGylation : Attach polyethylene glycol chains to the propanamide linker .
  • Bioisosteric replacement : Replace methoxy groups with trifluoromethyl or sulfonamide moieties .

What computational tools are recommended for predicting binding modes and optimizing interactions with target proteins?

Advanced Research Question
Methodology :

Docking studies : Use AutoDock Vina or Glide to model interactions with VEGFR2 (PDB: 3VO3) or SMO (PDB: 5L7D) .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

QSAR modeling : Build predictive models using MOE or Schrödinger to correlate substituent properties (e.g., logP, polar surface area) with IC50 values .

Q. Validation :

  • Synthesize top-ranked virtual hits and compare predicted vs. experimental activity .

How should researchers design experiments to investigate metabolic stability and potential toxicity?

Advanced Research Question
Key assays :

  • Microsomal stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion (t1/2 > 30 min desirable) .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • hERG liability : Patch-clamp assays to assess cardiac toxicity risks (IC50 > 10 μM preferred) .

Q. Mitigation strategies :

  • Introduce metabolically stable groups (e.g., deuterated methoxy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.